4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
“4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a compound with the molecular formula C20H15FN2O4S . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC & more . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The exact properties are not provided in the available resources.Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Imaging for Alzheimer's Disease
Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for β-amyloid aggregates, demonstrating their potential as imaging agents (Cui et al., 2012).
Cytotoxicity and Antitumor Activity
Gul et al. (2016) investigated new benzenesulfonamides for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, highlighting their potential for further anti-tumor studies (Gul et al., 2016).
Extraction Methods for Environmental Analysis
Speltini et al. (2016) developed a novel procedure for extracting benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil samples. This method demonstrates the environmental relevance of benzenesulfonamides as emerging contaminants (Speltini et al., 2016).
Anticancer Activity of Derivatives
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines. Some compounds showed high anticancer potential, especially against gastric and colorectal adenocarcinoma cells, offering a promising direction for the development of new anticancer agents (Tsai et al., 2016).
Mechanism of Action
This compound is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-3-29-20-9-6-15(12-17(20)23)31(27,28)25-14-5-8-19-16(11-14)22(26)24-18-10-13(2)4-7-21(18)30-19/h4-12,25H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCZQUHAUFFGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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